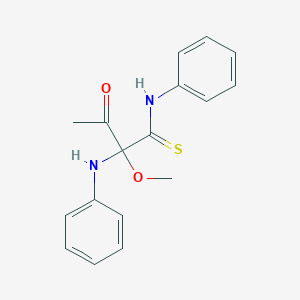
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an anilino group, a methoxy group, and a phenylbutanethioamide moiety. It has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. This reaction is carried out in a boiling ethanolic solution of sodium ethoxide, which facilitates the nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by the nucleophilic sulfur, forming a sulfide intermediate. Subsequent intramolecular dealkoxylation leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino or methoxy derivatives.
Aplicaciones Científicas De Investigación
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide has several applications in scientific research:
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in oncology.
Industry: It is used in the development of new materials and chemical processes due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide involves its interaction with cellular targets, leading to various biological effects. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their function. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, contributing to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Anilino-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the methoxy group.
2-Methoxy-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the anilino group.
2-Anilino-2-methoxy-3-oxo-N-phenylbutanamide: Similar structure but lacks the thioamide group.
Uniqueness
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is unique due to the presence of both anilino and methoxy groups, which contribute to its distinct reactivity and biological activity
Propiedades
Número CAS |
501683-35-8 |
|---|---|
Fórmula molecular |
C17H18N2O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-anilino-2-methoxy-3-oxo-N-phenylbutanethioamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)17(21-2,19-15-11-7-4-8-12-15)16(22)18-14-9-5-3-6-10-14/h3-12,19H,1-2H3,(H,18,22) |
Clave InChI |
OCVSVKGSXHFBIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=S)NC1=CC=CC=C1)(NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















